N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N
Brand Name: Vulcanchem
CAS No.:
VCID: VC16630277
InChI: InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/i23+1,36+1,40+1
SMILES:
Molecular Formula: C39H41N3O8S
Molecular Weight: 714.8 g/mol

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

CAS No.:

Cat. No.: VC16630277

Molecular Formula: C39H41N3O8S

Molecular Weight: 714.8 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N -

Specification

Molecular Formula C39H41N3O8S
Molecular Weight 714.8 g/mol
IUPAC Name benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Standard InChI InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/i23+1,36+1,40+1
Standard InChI Key ZOUVMBFVVPMFTH-DKLJFLSFSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)C(CCC(=O)NC(CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Composition

The compound’s molecular formula is C₃₉H₄₁N₃O₈S, with a molecular weight of 714.8 g/mol . Its IUPAC name, benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-¹³C₂)ethyl)(¹⁵N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate, reflects its intricate architecture. Key structural features include:

  • L-Glutamic acid (Glu): Protected by O-benzyl (Bzl) and N-carbobenzyloxy (Cbz) groups.

  • L-Cysteine (Cys): Protected by an S-benzyl (Bzl) group.

  • Glycine (Gly): Modified with a benzyl ester (OBzl) group .

The isotopic labels (¹³C at two positions and ¹⁵N at one nitrogen site) enhance its utility in tracer studies and spectroscopic analyses .

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Number874462-72-3
Molecular FormulaC₃₉H₄₁N₃O₈S
Molecular Weight714.8 g/mol
Storage Conditions-20°C in airtight containers
SolubilityOrganic solvents (e.g., acetone, chloroform)

Synthesis and Preparation

Synthetic Routes

The synthesis of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-¹³C₂,¹⁵N involves a multi-step process:

  • Protection of Functional Groups: Amino groups are shielded with Cbz, while carboxyl groups are protected with Bzl esters.

  • Coupling Reactions: Protected amino acids are linked using carbodiimide reagents (e.g., DCC or DIC) with catalysts like HOBt.

  • Isotopic Incorporation: ¹³C and ¹⁵N labels are introduced during glycine synthesis using isotopically enriched precursors.

  • Deprotection and Purification: Protective groups are removed via hydrogenation or acidic conditions, followed by HPLC purification to achieve ≥95% purity .

Industrial Production

Large-scale manufacturing employs automated peptide synthesizers and high-throughput HPLC systems to optimize yield and consistency.

Chemical Reactions and Mechanisms

Oxidation and Reduction

  • Oxidation: The thiol group in cysteine forms disulfide bonds upon exposure to mild oxidizing agents like hydrogen peroxide.

  • Reduction: Reducing agents such as tris(2-carboxyethyl)phosphine (TCEP) regenerate free thiol groups from disulfides.

Substitution Reactions

Benzyl protective groups undergo nucleophilic substitution with amines or thiols, enabling further functionalization.

Scientific Research Applications

Biochemical Studies

The compound’s isotopic labeling permits real-time tracking of peptide degradation and enzyme interactions. For example, surface plasmon resonance (SPR) studies utilize its structure to quantify binding affinities with proteases.

Drug Development

As a precursor to therapeutic peptides, it enhances drug stability and target specificity. Modifications to its protective groups improve bioavailability, making it valuable in oncology research .

Metabolic Research

¹³C and ¹⁵N labels enable precise monitoring of amino acid metabolism in vivo, aiding studies on nutrient utilization and pharmacokinetics .

Table 2: Key Research Applications

ApplicationMethodologyOutcome
Enzyme Binding StudiesSPR, ELISAQuantified protease interactions
Drug Stability AnalysisHPLC, mass spectrometryImproved therapeutic half-life
Metabolic TracingIsotope-ratio mass spectrometryMapped glutamate cycling pathways

Biological Activity

Antioxidant Mechanisms

The cysteine residue serves as a precursor to glutathione, a critical cellular antioxidant. Studies demonstrate that cysteinyl-glycine (Cys-Gly) derivatives regulate glutathione homeostasis under oxidative stress .

Neurotransmission Role

Glutamic acid derivatives influence synaptic plasticity and cognitive function. Isotopic labeling allows in vivo tracking of glutamate’s role in neurotransmitter cycling .

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